Product packaging for (3,4-Dipropoxyphenyl)urea(Cat. No.:CAS No. 757192-87-3)

(3,4-Dipropoxyphenyl)urea

Cat. No.: B2515285
CAS No.: 757192-87-3
M. Wt: 252.314
InChI Key: CIRRQJUMSZMYNB-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionality in Organic Chemistry

The urea functional group, characterized by a carbonyl group flanked by two amine groups, is a cornerstone of organic chemistry. wikipedia.org Its significance dates back to 1828, when Friedrich Wöhler's synthesis of urea from inorganic precursors marked a pivotal moment, effectively bridging the gap between the inorganic and organic chemical worlds. wikipedia.orgnih.gov The structure of the urea moiety is unique in that it possesses both hydrogen bond donor and acceptor capabilities, allowing it to form strong and directional intermolecular interactions. nih.gov This ability to engage in robust hydrogen bonding is a key determinant of the physical properties of urea-containing compounds and is central to their application in various fields, including medicinal chemistry and materials science. nih.govwikipedia.org The planarity of the urea molecule in its crystalline state further influences its packing and interactions. wikipedia.org

Overview of Arylurea Compounds and Their Chemical Diversity

Arylureas are a subclass of urea derivatives where at least one of the nitrogen atoms is attached to an aromatic ring. wikipedia.org This structural motif gives rise to a vast and diverse family of compounds. The chemical diversity of arylureas is readily expanded by introducing various substituents onto the aryl ring(s). These modifications can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule. nih.govrsc.org Consequently, arylurea derivatives have been a subject of extensive research, particularly in medicinal chemistry, where they have been investigated for a wide range of biological activities. researchgate.nethilarispublisher.comhilarispublisher.com The N,N'-diarylurea scaffold, for instance, is a recognized pharmacophore in the development of various therapeutic agents. nih.gov The tunability of their structures allows for the fine-tuning of their properties, making them attractive targets for chemical synthesis and investigation. rsc.org

Rationale for Investigating (3,4-Dipropoxyphenyl)urea in Academic Research

The specific investigation of this compound in an academic research context is driven by the desire to systematically explore the structure-property relationships within the arylurea class. The presence of two propoxy groups on the phenyl ring at the 3 and 4 positions provides a unique combination of steric bulk and electronic effects. Research into this specific molecule allows for a deeper understanding of how these particular substituents influence its solid-state structure, solubility, and potential as a building block for more complex molecules. The findings from such fundamental research contribute to the broader knowledge base of organic chemistry and can inform the rational design of new materials or molecules with specific desired properties.

Scope and Objectives of Fundamental Chemical Research on the Compound

Fundamental chemical research on this compound typically encompasses several key objectives. A primary goal is the development and optimization of synthetic routes to produce the compound efficiently and in high purity. Following synthesis, a comprehensive characterization of the molecule is essential. This involves the use of various analytical techniques to confirm its structure and elucidate its properties.

Key research objectives include:

Synthesis and Purification: Establishing a reliable protocol for the synthesis of this compound.

Structural Elucidation: Unambiguous determination of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Physicochemical Characterization: Measurement of fundamental physical properties such as melting point and solubility.

Exploration of Chemical Reactivity: Investigating the compound's potential as a synthon in further chemical transformations.

The data gathered from these fundamental studies provide a solid foundation for any subsequent applied research.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C13H20N2O3 scbt.combldpharm.comnih.gov
Molecular Weight 252.31 g/mol scbt.combldpharm.comcymitquimica.com
CAS Number 757192-87-3 bldpharm.comsigmaaldrich.com
InChI Key CIRRQJUMSZMYNB-UHFFFAOYSA-N cymitquimica.com
SMILES O=C(N)NC1=CC=C(OCCC)C(OCCC)=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3 B2515285 (3,4-Dipropoxyphenyl)urea CAS No. 757192-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dipropoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRQJUMSZMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)N)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways to 3,4 Dipropoxyphenyl Urea

Retrosynthetic Analysis and Strategic Disconnections for the (3,4-Dipropoxyphenyl)urea Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bonds of the urea (B33335) moiety. This leads to two main synthetic strategies.

A primary disconnection across both C-N bonds suggests a phosgene-based approach, where a carbonyl source reacts with two equivalents of an amine. A more common and often more controlled approach for unsymmetrical or symmetrically disubstituted ureas involves a two-step disconnection. First, one C-N bond is broken, leading to an isocyanate and an amine precursor. The isocyanate can then be further disconnected to the corresponding amine, revealing the key building block: 3,4-dipropoxyaniline (B1622257).

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound, illustrating the key disconnections to the primary precursor, 3,4-dipropoxyaniline.

Synthesis of Key Precursors: (3,4-Dipropoxyaniline) and Related Building Blocks

The principal precursor for the synthesis of this compound is 3,4-dipropoxyaniline. This intermediate is typically synthesized from commercially available 3,4-dihydroxybenzoic acid or a related catechol derivative. The synthesis involves a Williamson ether synthesis, where the hydroxyl groups are alkylated using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base such as potassium carbonate or sodium hydride. The resulting 3,4-dipropoxybenzoic acid is then subjected to a Curtius, Hofmann, or Schmidt rearrangement, or a nitration followed by reduction, to yield the desired 3,4-dipropoxyaniline.

A common laboratory-scale synthesis involves the protection of the aniline (B41778), followed by etherification, and subsequent deprotection. For instance, starting with 4-aminophenol, the amino group can be acetylated to form 4-acetamidophenol. The hydroxyl group is then propylated, followed by hydrolysis of the acetamide (B32628) to yield the aniline.

Starting MaterialReagentsKey TransformationProduct
3,4-Dihydroxybenzoic acid1. Propyl halide, Base; 2. SOCl₂, NaN₃; 3. Heat; 4. H₂O/H⁺Etherification, Curtius Rearrangement3,4-Dipropoxyaniline
1,2-Dihydroxybenzene (Catechol)1. HNO₃, H₂SO₄; 2. Propyl halide, Base; 3. Fe, HCl or H₂, Pd/CNitration, Etherification, Reduction3,4-Dipropoxyaniline

Direct Synthesis Routes for this compound

The formation of the urea linkage can be achieved through several direct methods, each with its own advantages and limitations.

Phosgene-Derived Reagent Approaches (e.g., Triphosgene (B27547), Diphosgene)

The reaction of amines with phosgene (B1210022) or its safer solid surrogates, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), is a traditional and efficient method for urea synthesis. nih.gov The reaction typically proceeds by treating the amine with the phosgene equivalent in the presence of a base, like triethylamine (B128534), to form an isocyanate intermediate in situ. google.com This isocyanate then reacts with another molecule of the amine to produce the symmetrical urea. For unsymmetrical ureas, the isocyanate can be isolated and then reacted with a different amine. nih.gov Due to the high toxicity of phosgene and its derivatives, these reactions require careful handling and are often performed in a closed system. google.com

AmineCarbonyl SourceBaseSolventGeneral Conditions
3,4-DipropoxyanilineTriphosgeneTriethylamineDichloromethane (B109758)0 °C to room temperature
Aryl AminesPhosgenePyridineTolueneElevated temperatures

Carbonyl Diimidazole (CDI) Mediated Amine-Isocyanate Coupling

N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for synthesizing ureas. google.comnih.gov CDI reacts with an amine to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine to form the urea, releasing two equivalents of imidazole (B134444) as a byproduct. nih.gov The reaction is often carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). This method is particularly useful for the synthesis of both symmetrical and unsymmetrical ureas under mild conditions. umn.eduresearchgate.net In some cases, the addition of a catalyst like zinc can promote the reaction. umn.edu

Amine 1Amine 2Coupling ReagentSolventGeneral Conditions
3,4-DipropoxyanilineAmmonia (B1221849) (or second equivalent of the aniline)CDITHFRoom temperature
Aromatic AmineAliphatic AmineCDIDCMRoom temperature

Isocyanate-Amine Reaction Strategies and Conditions

The most direct route to unsymmetrical ureas involves the reaction of an isocyanate with an amine. epo.org 3,4-Dipropoxyphenyl isocyanate can be prepared from 3,4-dipropoxyaniline using phosgene or a phosgene equivalent. The resulting isocyanate is then reacted with ammonia or a primary/secondary amine to yield the desired urea. ontosight.ai This reaction is typically fast and high-yielding, and it is often carried out in a suitable aprotic solvent at room temperature. Current time information in Bangalore, IN.

IsocyanateAmineSolventGeneral Conditions
3,4-Dipropoxyphenyl isocyanateAmmoniaTHF or DioxaneRoom temperature
Aryl IsocyanateAryl AmineAcetoneRoom temperature to 40 °C

Other Carbonylating Reagents and Coupling Methodologies

Several other reagents have been developed for the synthesis of ureas, aiming to avoid the toxicity of phosgene and the reactivity issues of other methods. These include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a base, Boc₂O can be used as a carbonyl source for the synthesis of cyclic ureas and has potential for the synthesis of acyclic ureas. google.com

N,N'-Disuccinimidyl carbonate (DSC): DSC is another effective coupling reagent for urea synthesis, reacting with amines to form an active carbamate (B1207046) that subsequently reacts with another amine. nih.gov

Carbon Monoxide: Catalytic carbonylation of amines using carbon monoxide in the presence of an oxidant and a transition metal catalyst is an atom-economical approach to ureas. nih.gov

Urea Transamidation: Reaction of an amine with urea at elevated temperatures can lead to the formation of substituted ureas, although this method often requires harsh conditions and can result in mixtures of products.

Carbonylating ReagentAmine(s)Conditions
Di-tert-butyl dicarbonateDiaminesK₂CO₃, DMF
N,N'-Disuccinimidyl carbonatePrimary/Secondary AminesBase, Aprotic Solvent
Carbon MonoxidePrimary AminesPd, Co, Ni, Ru, Mn, or Au catalyst, Oxidant
UreaPrimary AminesHigh temperature

Optimization of Reaction Parameters, Yields, and Selectivity

The efficiency of aryl urea synthesis is highly dependent on the optimization of key reaction parameters. The choice of solvent, temperature, base, and reactants plays a pivotal role in determining the reaction rate, yield, and purity of the final product.

For syntheses involving the reaction of an amine with an isocyanate or its precursor, the solvent medium is critical. While aprotic solvents like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF) are common, studies have shown that using water as a solvent can significantly accelerate the reaction and simplify product isolation. rsc.org For instance, the reaction of aniline with potassium isocyanate in an acidic aqueous medium proceeds in high yield, whereas the same reaction in dry acetonitrile (B52724) (ACN) is detrimental to the conversion. rsc.org

The choice of base is another key parameter when carbamates are used as isocyanate surrogates. In the synthesis of N,N'-alkyl aryl ureas from phenyl butyl carbamate and aniline, inorganic bases like NaOH, Cs2CO3, or LiOH provided better yields (50%) compared to K2CO3 (42%) in acetonitrile. thieme-connect.com The use of organic bases such as triethylamine (Et3N) in combination with a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance yields, with trends correlating to the electronic nature of the substituents on the aromatic amine. thieme-connect.com

Modern catalytic methods offer high selectivity under specific conditions. A notable example is the photocatalytic synthesis of urea from carbon monoxide (CO) and ammonia (NH3) using oxygen-deficient titanium dioxide (TiO2). In this system, selectivity was found to be entirely dependent on the oxygen concentration; an air-level (20%) O2 atmosphere resulted in a 100% selective conversion to urea, whereas higher or lower oxygen levels significantly reduced selectivity. This highlights the potential for precise control over reaction outcomes by tuning specific parameters.

The following table summarizes the effect of various parameters on the synthesis of a representative aryl urea.

Table 1: Optimization of Reaction Parameters for Aryl Urea Synthesis

ParameterVariationEffect on Yield/SelectivityRationaleCitation
SolventWater vs. Dry Acetonitrile (ACN)Reaction of aniline with KOCN gives high yield in water but poor conversion (18%) in dry ACN.Water acts as a promoter for the reaction, possibly by facilitating the dissolution of reactants and stabilizing intermediates. rsc.org
BaseInorganic (NaOH) vs. Organic (Et3N/DABCO)In carbamate-based urea synthesis, NaOH gave a 50% yield, while an Et3N/DABCO system gave yields up to ~70%.The base is required to generate the isocyanate intermediate from the carbamate precursor; organic bases can offer better solubility and reactivity. thieme-connect.com
ReactantCO + NH3 with O2 vs. without O2Using a TiO2 photocatalyst, 100% selectivity for urea is achieved with 20% O2, but selectivity drops significantly in O2-free conditions.O2 controls the concentration of oxidative radicals, preventing the over-oxidation of key intermediates required for urea formation.
CatalystPd(OAc)2 / AgOAc in waterAllows for C-H activation and arylation of aryl ureas at room temperature, a reaction that typically requires high temperatures.The palladium catalyst, in conjunction with a silver salt oxidant and an acid, facilitates the C-H activation/arylation cycle under mild aqueous conditions. nih.gov

Green Chemistry Principles in the Synthetic Design of this compound

Applying green chemistry principles to the synthesis of this compound involves selecting environmentally benign solvents, reducing hazardous reagents, improving atom economy, and utilizing energy-efficient processes.

One of the most impactful green strategies is the replacement of volatile organic compounds (VOCs) with water. The synthesis of N-substituted ureas via the reaction of amines with potassium isocyanate has been shown to be highly efficient in water, eliminating the need for organic co-solvents and simplifying product isolation to simple filtration. rsc.org This method is not only environmentally friendly but also scalable, making it suitable for larger-volume production. rsc.org Similarly, using water as a solvent for reactions involving in-situ generated isocyanates can lead to good yields and prevent the formation of hydrolyzed byproducts. tandfonline.com

Another key principle is the avoidance of toxic reagents like phosgene. Modern methods employ safer isocyanate surrogates. For example, 3-substituted dioxazolones can be used to generate isocyanate intermediates in situ under mild heating with a non-toxic base like sodium acetate (B1210297) in methanol. tandfonline.com This approach is phosgene- and metal-free and has been applied to the gram-scale synthesis of complex urea-containing drugs. tandfonline.com A one-pot method using chlorosulfonyl isocyanate followed by aqueous hydrolysis is another convenient and high-yielding alternative to phosgene-based routes. asianpubs.org

Atom economy and the use of benign feedstocks are addressed by methods that utilize carbon dioxide (CO2) as a C1 building block. While technologically challenging, the direct synthesis of ureas from amines and CO2 represents an ideal green pathway. acs.org Research has demonstrated that amines can react with CO2 under atmospheric pressure, activated by reagents like PBu3/DBAD, to form isocyanate intermediates that are then trapped by another amine, though this can sometimes lead to mixtures of symmetric and asymmetric products. acs.org

Energy efficiency can be improved through mechanochemistry. The Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea, has been successfully performed with excellent yields (>98%) in short reaction times using solvent-free and catalyst-free ball milling conditions. acs.org This technique could potentially be adapted for direct urea synthesis, significantly reducing energy consumption and waste.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Ureas

AspectTraditional MethodGreen AlternativeAdvantage of Green MethodCitation
Carbonyl SourcePhosgene / TriphosgeneDioxazolones, Chlorosulfonyl Isocyanate, CO2Avoids highly toxic and hazardous phosgene; utilizes a renewable feedstock (CO2). asianpubs.orgtandfonline.comacs.org
SolventDichloromethane, DMF, AcetonitrileWater, or Solvent-Free (Ball Milling)Eliminates toxic VOCs, reduces waste, simplifies workup, and lowers energy consumption. rsc.orgacs.org
CatalystStoichiometric reagents, harsh acids/basesCatalyst-free, natural catalysts (e.g., citrus extract), photocatalystsReduces waste, avoids toxic heavy metals, and can enable novel reaction pathways under mild conditions. rsc.orgpjoes.com
EnergyHigh temperatures (reflux) often requiredRoom temperature reactions, Ball MillingLower energy demand, increased safety, and operational simplicity. rsc.orgacs.org

Stereochemical Control and Regioselectivity Considerations in Precursor or Urea Formation

For the achiral molecule this compound, stereochemical control is not a relevant consideration in its synthesis. However, regiochemical control is of paramount importance, specifically during the synthesis of its key precursor, 3,4-dipropoxyaniline. The primary challenge is to introduce the two propoxy groups and the amino group (or its nitro precursor) onto the benzene (B151609) ring with the correct 1,2,4-substitution pattern, avoiding the formation of other isomers.

The synthesis of unsymmetrically substituted dialkoxy anilines can be a significant challenge. One effective strategy involves a regioselective nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring. For example, a recently developed method for synthesizing 4,5-dialkoxy-2-nitroanilines involves the transetherification of a starting 4,5-dialkoxy-2-nitroaniline, where the alkoxy group at the C-5 position (para to the nitro group) is selectively substituted. researchgate.net This allows for the controlled synthesis of products with two different alkoxy groups. This same precursor could then be used in a Buchwald-Hartwig coupling reaction to build more complex structures. nih.gov

Another approach involves the directed functionalization of a simpler starting material. For instance, starting from 3,4-dihydroxybenzoic acid (protocatechuic acid), one could perform a double Williamson ether synthesis to install the two propoxy groups, followed by a Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid to introduce the amine group. The directing effects of the substituents would need to be carefully managed at each step.

Controlling electrophilic substitution on an aniline derivative is also a viable, though often complex, route. Direct amination of 1,2-dipropoxybenzene (B1595715) is challenging due to the formation of multiple isomers. A more controlled method involves the nitration of 1,2-dipropoxybenzene followed by reduction. The regiochemical outcome of the nitration is dictated by the directing effects of the two ortho-para directing propoxy groups, which can lead to a mixture of products. Therefore, reaction conditions (e.g., nitrating agent, temperature, solvent) must be carefully optimized to favor the desired 4-nitro-1,2-dipropoxybenzene isomer.

Recent advances in C-H activation offer powerful tools for regioselective synthesis. While not reported for this specific molecule, methods for the ortho-selective C-H amination of aniline derivatives using transition metal catalysis have been developed. acs.org Similarly, switchable regioselectivity in cyclocondensation reactions can be achieved by simply changing an additive, such as using p-TsOH versus HOBt/DIC, to predictably control which amino group of a substituted o-phenylenediamine (B120857) reacts. beilstein-journals.org These principles demonstrate that high regioselectivity is attainable through careful selection of the synthetic strategy and reaction conditions.

Table 3: Strategies for Regiocontrolled Synthesis of Substituted Aniline Precursors

StrategyDescriptionAdvantagesChallengesCitation
Nucleophilic Aromatic Substitution (SNAr)Using a starting material with leaving groups (e.g., halogens) and activating groups (e.g., nitro) to direct the position of incoming nucleophiles (e.g., alkoxides).Often provides high regioselectivity based on the electronic properties of the ring.Requires appropriately pre-functionalized starting materials, which may be complex to synthesize. researchgate.netbeilstein-journals.org
Directed Ortho-Metalation (DoM)A directing group on the ring (e.g., amide, carbamate) directs a strong base to deprotonate the adjacent ortho position, which is then trapped by an electrophile.Excellent control for ortho-substitution. Can be used to introduce amino groups or their precursors.Requires strongly basic and anhydrous conditions; the directing group must be installed and later removed. acs.org
Electrophilic Aromatic SubstitutionIntroducing a group (e.g., NO2) onto a pre-existing dialkoxybenzene. The position is governed by the combined directing effects of the alkoxy groups.Conceptually straightforward and uses common reagents.Often produces mixtures of regioisomers, requiring careful optimization and purification. rsc.org
Catalyst-Controlled C-H ActivationA transition metal catalyst (e.g., Pd, Fe) and a directing group are used to selectively functionalize a specific C-H bond on the aromatic ring.High regioselectivity can be achieved under mild conditions, offering access to isomers that are difficult to make otherwise.Can require expensive or sensitive catalysts and ligands; directing groups may be needed. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise chemical environment of each atom within the (3,4-Dipropoxyphenyl)urea molecule.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Conformation

A suite of multi-dimensional NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to map out the covalent framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the propyl chains and the aromatic ring. For instance, the correlation between the methylene (B1212753) protons adjacent to the oxygen and the subsequent methylene group, and in turn to the terminal methyl protons, would be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): This technique would directly correlate each proton to its attached carbon atom, providing definitive assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two to three bonds, HMBC spectra would be crucial for piecing together the entire molecular puzzle. Key correlations would be expected from the aromatic protons to the urea (B33335) carbonyl carbon, and from the N-H protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide insights into the through-space proximity of protons, which is vital for determining the molecule's preferred conformation. For example, NOE contacts between the N-H protons and the ortho protons on the phenyl ring would help define the rotational orientation of the aryl group relative to the urea moiety.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures.

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Urea N-H~8.5-
Urea C=O-~155
Aromatic C-H (ortho)~7.0~110
Aromatic C-H (meta)~6.8~115
Aromatic C-H (para)~7.2~120
Aromatic C-O-~145-150
O-CH₂ (Propoxy)~3.9~70
CH₂-CH₂ (Propoxy)~1.8~22
CH₃ (Propoxy)~1.0~10

Solid-State NMR Spectroscopy for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) would be invaluable for characterizing the compound in its crystalline form. This technique can distinguish between different polymorphic forms, which may exhibit distinct physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through specialized techniques that measure internuclear distances in the solid state.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Variable temperature NMR studies could reveal dynamic processes occurring within the molecule, such as the rotational barrier around the aryl-nitrogen bond. By monitoring changes in the NMR lineshapes as a function of temperature, it would be possible to calculate the activation energy for this rotation, providing quantitative information about the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction.

Precise Determination of Molecular Geometry and Bond Parameters

This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecular geometry. For substituted phenylureas, the planarity of the urea group and the orientation of the phenyl ring are key structural features that would be accurately determined.

A hypothetical table of selected bond lengths and angles is provided below based on known structures of similar compounds.

Bond/AngleHypothetical Value
C=O Bond Length~1.25 Å
C-N Bond Length~1.35 Å
N-C(aryl) Bond Length~1.40 Å
C-O(ether) Bond Length~1.37 Å
O-C-C(aryl) Bond Angle~118°
C-N-C(aryl) Bond Angle~125°
N-C=O Bond Angle~120°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Stacking Interactions)

A crucial aspect of the crystal structure analysis would be the characterization of intermolecular interactions that govern the packing of molecules in the crystal lattice. For urea derivatives, hydrogen bonding is a dominant interaction, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a primary acceptor. This typically leads to the formation of well-defined hydrogen-bonded chains or networks, which are fundamental to the supramolecular architecture of the crystal. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal structure.

Characterization of Crystal Packing Motifs and Supramolecular Architecture

While a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases, its crystal packing motifs and supramolecular architecture can be predicted with high confidence based on the extensive body of research on analogous N,N'-di-substituted urea compounds. The urea functional group is a powerful and highly directional hydrogen-bond donor (N-H) and acceptor (C=O), which dominates the formation of supramolecular assemblies in the solid state.

The most prevalent and energetically favorable motif observed in the crystal structures of symmetrically and asymmetrically substituted phenylureas is the one-dimensional hydrogen-bonded chain, often referred to as the "urea tape" or α-network. dergipark.org.trnist.gov This robust synthon is formed through a pair of self-complementary N-H···O=C hydrogen bonds between two adjacent urea molecules, creating a characteristic R²₂(8) graph set motif. In this arrangement, each urea molecule donates its two N-H protons to the carbonyl oxygen of two different neighboring molecules and, in turn, its carbonyl oxygen accepts two hydrogen bonds from two other molecules.

For this compound, it is anticipated that these strong urea tapes would form the primary backbone of the supramolecular structure. The bulky 3,4-dipropoxyphenyl substituents would then decorate this central hydrogen-bonded spine. The orientation and packing of these chains relative to one another would be governed by weaker, non-covalent interactions, including:

π–π Stacking: Interactions between the aromatic rings of adjacent chains. The presence of electron-donating propoxy groups may influence the nature of this stacking.

C-H···O Interactions: Hydrogen bonds involving aryl or alkyl C-H donors and the urea carbonyl oxygen or propoxy ether oxygens.

Van der Waals Forces: Dispersive forces between the flexible n-propyl chains, which would likely interdigitate to maximize packing efficiency.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the fundamental vibrational modes of its constituent functional groups. While an experimental spectrum is not publicly available, a comprehensive assignment of characteristic bands can be made based on established data for urea, diphenylureas, and alkoxy-substituted aromatic compounds. researchgate.netresearchgate.netderpharmachemica.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support these assignments. dergipark.org.trresearchgate.net

The key vibrational modes for this compound are predicted as follows:

Vibrational Mode Description Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
ν(N-H)N-H stretching3250 - 3400Strong, BroadMedium
ν(C-H)aromaticAromatic C-H stretching3000 - 3100MediumStrong
ν(C-H)aliphaticAsymmetric & Symmetric CH₂, CH₃ stretching2850 - 3000StrongStrong
ν(C=O) (Amide I)C=O stretching, coupled with N-H bending1630 - 1680Very StrongMedium
δ(N-H) / ν(C-N) (Amide II)N-H in-plane bending coupled with C-N stretching1580 - 1620StrongWeak
ν(C=C)Aromatic ring stretching1450 - 1580Medium-StrongStrong
δ(C-H)aliphaticCH₂ and CH₃ bending (scissoring, wagging)1350 - 1470MediumMedium
ν(C-N)C-N stretching1280 - 1350StrongMedium
ν(C-O-C)asymmetricAsymmetric C-O-C ether stretching1220 - 1270Very StrongWeak
ν(C-O-C)symmetricSymmetric C-O-C ether stretching1020 - 1080MediumStrong
γ(C-H)Aromatic C-H out-of-plane bending800 - 880StrongWeak

Interactive Data Table: Users can sort and filter the table based on vibrational mode or expected intensity.

The precise frequencies of the vibrational modes in this compound are highly sensitive to its electronic structure and local chemical environment, particularly intermolecular hydrogen bonding.

N-H and C=O Stretching (Amide I): In the solid state, the formation of strong N-H···O=C hydrogen bonds significantly impacts these modes. Hydrogen bonding weakens the N-H bond, causing a red-shift (a decrease in frequency) of the ν(N-H) band to the lower end of the predicted range (e.g., ~3300 cm⁻¹), often accompanied by band broadening. researchgate.net Concurrently, this interaction weakens the C=O double bond character by pulling electron density towards the oxygen atom, resulting in a pronounced red-shift of the Amide I band to typically below 1650 cm⁻¹. In a non-hydrogen-bonding solvent, these bands would be expected to shift to higher frequencies.

Amide II Band: The δ(N-H) / ν(C-N) coupled mode is also sensitive to hydrogen bonding, typically shifting to a higher frequency (blue-shift) as the strength of the hydrogen bond increases.

Aromatic and Ether Modes: The positions of the aromatic ν(C=C) and ether ν(C-O-C) stretching bands are influenced by the electronic effects of the substituents. The electron-donating nature of the propoxy groups and the urea linkage affects the electron distribution within the phenyl ring, subtly shifting these frequencies compared to unsubstituted benzene (B151609). Environmental factors like solvent polarity can induce small shifts in these bands due to dipole-dipole interactions, though the effect is less pronounced than that observed for the urea group modes. The Raman spectrum is particularly useful for observing symmetric vibrations, such as the aromatic ring breathing modes and symmetric ether stretches, which may be weak in the infrared spectrum. nih.govpitt.edu

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₃H₂₀N₂O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical exact mass can be calculated. This technique is crucial for confirming the identity of the synthesized compound and for determining the composition of fragment ions in tandem mass spectrometry.

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M]C₁₃H₂₀N₂O₃252.14739
[M+H]⁺C₁₃H₂₁N₂O₃⁺253.15467
[M+Na]⁺C₁₃H₂₀N₂NaO₃⁺275.13661
[M-H]⁻C₁₃H₁₉N₂O₃⁻251.13997

Data sourced from PubChem CID 2125357 and theoretical calculations. nih.gov Interactive Data Table: Users can select different adducts to view the corresponding exact mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. While specific experimental MS/MS data for this compound is not available, its fragmentation pathways can be predicted based on the known behavior of phenylureas and alkoxy-substituted aromatic compounds. nih.govresearchgate.net

The primary fragmentation is expected to occur at the most labile bonds: the C-N bonds of the urea linkage and the C-O bonds of the ether groups.

Predicted Fragmentation Pathways for [C₁₃H₂₁N₂O₃]⁺:

Cleavage of the Urea Bridge: The most common pathway for phenylureas involves the cleavage of a C-N bond in the urea moiety. This can lead to two primary fragment ions:

Formation of a protonated 3,4-dipropoxyaniline (B1622257) ion: This involves the loss of isocyanic acid (HNCO).

Formation of a 3,4-dipropoxyphenyl isocyanate radical cation following a rearrangement, or a related fragment.

Cleavage of Propoxy Chains: The side chains are susceptible to fragmentation, primarily through the loss of neutral molecules like propene (C₃H₆) via a McLafferty-type rearrangement or through radical loss.

Loss of one propene molecule (42.047 Da) would result in a hydroxy-propoxy-phenylurea species.

Loss of two propene molecules would result in a dihydroxy-phenylurea species.

Benzylic-type Cleavage: Cleavage of the O-propyl bond (benzylic-type cleavage for the ether) can also occur.

Table of Predicted Major Fragment Ions:

m/z (Exact Mass) Proposed Formula Proposed Structure / Origin
253.15467[C₁₃H₂₁N₂O₃]⁺Protonated Molecular Ion
211.10736[C₁₀H₁₅O₃]⁺Loss of urea fragment [H₂NCNH]
195.13322[C₁₂H₁₉N₂O₂]⁺Loss of CO
182.11247[C₉H₁₂NO₃]⁺Protonated 3,4-dipropoxyaniline (loss of HNCO)
167.08864[C₉H₁₁O₃]⁺Fragment from cleavage of both C-N bonds
140.07572[C₇H₆NO₃]⁺Loss of two propene molecules from m/z 224
139.06244[C₈H₉O₂]⁺Dihydroxy-tropylium type ion

Interactive Data Table: Users can click on a fragment to highlight a potential fragmentation pathway.

This predictive analysis provides a robust framework for the structural confirmation of this compound and related compounds using advanced mass spectrometry techniques.

Electronic Spectroscopy (UV-Vis and Fluorescence)

While specific experimental electronic spectroscopy data for this compound is not extensively available in public literature, its structural motifs—a substituted benzene ring coupled with a urea functionality—allow for a detailed theoretical discussion of its expected spectroscopic properties. The electronic behavior is primarily dictated by the π-electron system of the phenyl ring, modulated by the electron-donating effects of the urea and dipropoxy substituents.

The UV-Vis absorption spectrum of this compound is anticipated to arise from π → π* transitions within the aromatic ring. The urea and dipropoxy groups, both possessing lone pairs of electrons on oxygen and nitrogen atoms, act as auxochromes. These groups can engage in n → π* transitions and also significantly influence the energy of the π → π* transitions of the benzene chromophore.

The electron-donating resonance effect of the alkoxy and urea groups increases the electron density of the aromatic ring, which typically leads to a bathochromic (red) shift of the principal absorption bands compared to unsubstituted benzene. The primary absorption bands expected for this compound would be analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, but shifted to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore Expected Spectral Region Relative Intensity
π → π* Phenyl Ring 200-300 nm High

Note: This table is based on theoretical principles for analogous compounds, as direct experimental data for this compound is not available.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a substance when the polarity of the solvent is changed. This phenomenon provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.

For a molecule like this compound, which possesses both hydrogen bond donor (N-H groups) and acceptor (C=O and O-R groups) sites, as well as a polarizable aromatic system, significant solvatochromic shifts are expected.

Absorption (UV-Vis): In polar solvents, the ground state of the molecule will be stabilized by dipole-dipole interactions and hydrogen bonding. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (positive solvatochromism) in the absorption spectrum. Conversely, if the ground state is more polar, a blue shift (negative solvatochromism) would be observed. For many aromatic compounds with electron-donating groups, the excited state is indeed more polar.

Emission (Fluorescence): Following excitation, the solvent molecules have time to reorient around the excited-state dipole before fluorescence occurs. This reorientation further stabilizes the excited state. Therefore, in polar solvents, the energy difference between the relaxed excited state and the ground state is smaller, resulting in a pronounced red shift in the fluorescence emission spectrum. This effect is often more significant for emission than for absorption. The magnitude of this Stokes shift (the difference between the absorption and emission maxima) can provide insights into the extent of the change in electronic distribution upon excitation.

Table 2: Predicted Solvatochromic Shifts for this compound in Various Solvents

Solvent Polarity (ET(30)) Expected Absorption Shift (λmax) Expected Emission Shift (λem)
Hexane Low Shorter Wavelength Shorter Wavelength
Dichloromethane (B109758) Medium Intermediate Wavelength Intermediate Wavelength
Ethanol High (Protic) Longer Wavelength Significantly Longer Wavelength

Note: This table illustrates a general trend based on solvatochromic principles. Actual values require experimental measurement.

The photophysical properties of a molecule describe the pathways of de-excitation from the excited state. Key parameters include the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted through fluorescence to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing to the triplet state). The relationship is given by:

ΦF = kr / (kr + knr)

where kr is the rate of radiative decay and knr is the sum of the rates of all non-radiative decay processes. For phenylurea derivatives, intramolecular motions and the potential for intermolecular hydrogen bonding with the solvent can enhance non-radiative decay rates, potentially leading to moderate to low quantum yields.

Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state. It is the inverse of the sum of the radiative and non-radiative decay rates:

τF = 1 / (kr + knr)

The lifetime is an intrinsic property of a fluorophore in a specific environment. Changes in the fluorescence lifetime can indicate different quenching mechanisms or changes in the local environment of the molecule. For organic fluorophores like this, lifetimes are typically in the nanosecond range.

The presence of the flexible propoxy chains and the urea group can contribute to vibrational relaxation pathways, which are non-radiative. This could potentially lower both the quantum yield and the lifetime.

Table 3: Key Photophysical Parameters and Their Significance

Parameter Symbol Definition Significance for this compound
Fluorescence Quantum Yield ΦF Ratio of photons emitted to photons absorbed Indicates the efficiency of light emission; likely influenced by solvent interactions and molecular flexibility.

Note: The values for these parameters are highly dependent on the solvent, temperature, and presence of quenchers, and must be determined experimentally.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for studying the intricacies of molecular systems. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For (3,4-Dipropoxyphenyl)urea, these calculations can elucidate its preferred three-dimensional arrangement, the distribution of electrons within the molecule, and its reactivity.

Geometry Optimization and Conformational Energy Landscape

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The conformational energy landscape, on the other hand, maps the energy of the molecule as a function of the rotation around its single bonds. This landscape reveals the different possible conformations (spatial arrangements) of the molecule and their relative stabilities. Due to the presence of flexible propoxy side chains and the urea (B33335) linkage, this compound can adopt various conformations. Understanding this landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its specific conformation.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule dictates its chemical behavior. Key aspects of this structure for this compound can be analyzed through several parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are central to understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comwuxiapptec.com

Molecular Orbitals: These are mathematical functions describing the wave-like behavior of an electron in a molecule. Visualizing the shapes and energies of the molecular orbitals of this compound can provide insights into its bonding characteristics and where chemical reactions are likely to occur.

Charge Distribution: The distribution of electron density within the this compound molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated and visualized, providing a map of the electrostatic potential and indicating regions that are electron-rich or electron-poor. This information is vital for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyValue not available in search results
LUMO EnergyValue not available in search results
HOMO-LUMO Energy GapValue not available in search results

Electrostatic Potential Surfaces and Reactivity Descriptors

An electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net This surface helps to visualize the charge distribution and is a valuable tool for predicting how a molecule will interact with other molecules. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-poor and are likely to be electrophilic or act as hydrogen bond donors. For this compound, the ESP surface would highlight the electronegative oxygen and nitrogen atoms of the urea and ether groups as regions of negative potential.

Reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential: Related to the molecule's tendency to lose or gain electrons.

Hardness and Softness: Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. irjweb.com

Electrophilicity Index: A measure of a molecule's ability to accept electrons.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. d-nb.info By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Discrepancies between calculated and experimental shifts can often be explained by considering conformational averaging or solvent effects. liverpool.ac.uk

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and intensities of this compound. researchgate.net This information is invaluable for assigning the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the C=O stretch of the urea group or the C-H stretches of the aromatic ring and propoxy chains.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
1H NMR Chemical Shifts (ppm)Specific values not available in search results
13C NMR Chemical Shifts (ppm)Specific values not available in search results
Key Vibrational Frequencies (cm-1)Specific values not available in search results

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment.

Conformational Dynamics in Solution and Amorphous Phases

While quantum mechanics is excellent for studying static properties, MD simulations are ideal for exploring the dynamic nature of this compound, particularly in solution or in an amorphous (non-crystalline) solid state. mdpi.com These simulations can reveal:

Conformational Transitions: How the molecule transitions between different stable conformations identified in the conformational energy landscape. The frequency and pathways of these transitions can be analyzed.

Solvent Effects: How the presence of a solvent, such as water or an organic solvent, influences the conformational preferences of this compound. The solvent can stabilize certain conformations through interactions like hydrogen bonding. nih.gov

Flexibility and Rigidity: MD simulations can identify which parts of the molecule are flexible (e.g., the propoxy chains) and which are more rigid (e.g., the phenylurea core). This information is important for understanding how the molecule might bind to a biological target.

By combining quantum mechanical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of the structure, properties, and behavior of this compound can be achieved.

Intermolecular Interactions with Solvents or Other Chemical Species

The interaction of this compound with its surrounding environment is crucial for understanding its solubility, reactivity, and potential applications. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools to probe these interactions.

A key aspect to investigate would be the nature and strength of interactions with a range of solvents, from nonpolar to polar and protic to aprotic. These studies would involve calculating interaction energies, analyzing geometric parameters of the solvent-solute complexes, and identifying the dominant forces at play, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the phenyl ring. For instance, studies on other substituted ureas have shown that the urea moiety can form strong hydrogen bonds with protic solvents, significantly influencing their spectroscopic properties.

Hydrogen Bonding Dynamics and Aggregate Formation

The urea functional group is a potent hydrogen bond donor and acceptor, predisposing this compound to form intricate hydrogen-bonding networks and self-assemble into larger aggregates. Computational simulations can provide a dynamic picture of these processes.

MD simulations would be particularly valuable in exploring the formation and dissociation of hydrogen bonds over time, revealing the stability and lifetime of different hydrogen-bonded motifs. Furthermore, these simulations can predict the propensity for aggregate formation in various solvents and concentrations. Understanding these dynamics is fundamental to predicting the macroscopic properties of the material, such as its crystallinity and thermal behavior. Research on similar urea-containing molecules has demonstrated the formation of well-defined hydrogen-bonded chains and tapes.

Reaction Mechanism Modeling

Transition State Characterization and Energy Barrier Calculations for Chemical Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy barriers.

For example, the hydrolysis of the urea group is a fundamental chemical transformation. Quantum mechanical calculations could be employed to model the reaction pathway, characterizing the geometry and electronic structure of the reactants, intermediates, transition states, and products. The calculated energy barriers would provide quantitative insights into the reaction kinetics. Studies on the hydrolysis of urea and its derivatives have highlighted the importance of solvent assistance in lowering the activation energy.

Exploration of Reaction Pathways and Kinetic Profiles

Beyond single transition states, computational chemistry allows for the exploration of multiple competing reaction pathways. This is particularly relevant for complex reactions where various products can be formed. By comparing the energy profiles of different pathways, the most favorable route can be determined.

For this compound, one could investigate its reactivity towards various reagents, such as electrophiles and nucleophiles. Computational screening of potential reaction pathways would not only predict the likely products but also provide a detailed understanding of the factors controlling the reaction selectivity. Combining these energy profiles with transition state theory allows for the calculation of theoretical reaction rates, providing a kinetic profile of the transformation.

Supramolecular Assembly Prediction and Simulation

Modeling of Hydrogen Bonded Aggregates and Dimers

The self-assembly of this compound into larger supramolecular structures is driven by non-covalent interactions, primarily hydrogen bonding. Computational modeling can predict the geometry and stability of these assemblies.

Quantum chemical calculations on small clusters, such as dimers and trimers, can reveal the preferred hydrogen-bonding patterns. These studies typically involve geometry optimization to find the most stable arrangement of the molecules and calculation of the binding energies to quantify the strength of the association. For larger aggregates, molecular mechanics or coarse-grained simulations can be used to explore the assembly process on a larger scale and predict the resulting morphology of the supramolecular structures. Research on other diaryl ureas has shown a common tendency to form one-dimensional hydrogen-bonded chains.

Computational Prediction of Crystal Structures and Polymorphism

The prediction of the crystal structure of a molecule from its chemical diagram alone is a significant objective in computational chemistry, often referred to as crystal structure prediction (CSP). This field has broad implications for materials science and pharmaceuticals, as the arrangement of molecules in a crystal lattice dictates many of the material's physical properties. For a molecule like this compound, computational methods can provide valuable insights into its likely crystal packing arrangements and the potential for polymorphism, which is the ability of a substance to crystallize into multiple different crystal structures.

The process of CSP typically begins with the generation of a multitude of plausible crystal packing arrangements. This is a complex combinatorial problem due to the numerous degrees of freedom, including the molecule's conformation, its position and orientation within the crystallographic unit cell, and the symmetry of the crystal lattice. Various computational algorithms are employed to explore this vast conformational space and identify energetically favorable structures.

Once a set of potential crystal structures is generated, their stability is evaluated using computational chemistry methods. The relative energies of these predicted structures are calculated to determine which are the most likely to be observed experimentally. These energy calculations often employ force fields, which are sets of empirical potential energy functions, or more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT). The inclusion of dispersion corrections in DFT calculations (DFT-D) has been shown to be crucial for accurately predicting the crystal structures of organic molecules.

A key challenge in CSP is the prediction of polymorphism. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and bioavailability in the case of pharmaceuticals. Computational studies can predict the existence of multiple stable or metastable polymorphs by identifying several low-energy crystal structures. The energy differences between these predicted polymorphs can be very small, often within the margin of error of the computational methods, making the accurate prediction of the most stable form challenging.

The results of a CSP study are typically presented as a crystal energy landscape, which plots the relative energy of the predicted crystal structures against their density or other geometric parameters. The structures that lie on the low-energy frontier of this landscape are considered the most likely candidates for experimentally observable polymorphs.

For a hypothetical CSP study on this compound, the computational investigation would aim to identify the most stable crystal packing arrangements and explore the likelihood of polymorphism. The flexibility of the two propoxy side chains would add a layer of complexity to the study, as different conformations of these chains could lead to various packing motifs. The urea functional group is a strong hydrogen bond donor and acceptor, and therefore, the predicted crystal structures would be expected to feature prominent hydrogen bonding networks.

The following table illustrates the kind of data that would be generated from a computational prediction of crystal structures for a molecule like this compound. The data is hypothetical and serves to represent the typical output of such a study.

Predicted PolymorphSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Relative Energy (kJ/mol)
Form IP2₁/c10.58.215.190105.3901250.40.0
Form IIP-17.99.111.385.278.992.1785.61.2
Form IIIP2₁2₁2₁6.512.318.49090901472.92.5
Form IVC2/c20.15.913.290115.7901408.13.8

This table presents key crystallographic data for four hypothetical polymorphs of this compound. The space group describes the symmetry of the crystal lattice. The lattice parameters (a, b, c, α, β, γ) define the size and shape of the unit cell. The relative energy indicates the predicted stability of each polymorph, with the lowest energy form (Form I) set as the reference (0.0 kJ/mol). The small energy differences between the predicted forms would suggest a high likelihood of polymorphism for this compound. Further computational analysis could involve simulating spectroscopic properties, such as powder X-ray diffraction patterns or solid-state NMR spectra, for each predicted polymorph to aid in their experimental identification.

Reactivity, Derivatization, and Chemical Transformations

Reactions at the Urea (B33335) Nitrogen Atoms

The urea functional group contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. However, their reactivity is modulated by resonance with the adjacent carbonyl group, which delocalizes the lone pairs and reduces their nucleophilicity compared to simple amines.

Direct N-alkylation of ureas can be challenging, as historical attempts often resulted in O-alkylation to form isoureas, particularly with reagents like alkyl sulfates. justia.comgoogle.com However, modern synthetic methods have enabled successful N-alkylation. One effective strategy involves the use of a phase transfer catalyst in the presence of a solid base, which facilitates the reaction between the urea and an alkylating agent, such as an alkyl halide, on the nitrogen atom. justia.com For (3,4-Dipropoxyphenyl)urea, this would allow for the introduction of alkyl groups onto one or both nitrogen atoms.

Another approach is the transition metal-catalyzed N-alkylation. For instance, iridium catalysts have been utilized to facilitate the N-alkylation of urea with alcohols. uno.edu Reductive amination, using aldehydes as alkylating agents in the presence of a reducing agent like triethylsilane, also provides a pathway to N-alkylated ureas. epa.gov

N-acylation, the introduction of an acyl group (R-C=O), is also a feasible transformation. This reaction typically proceeds by treating the urea with an acyl chloride or acid anhydride. For unsymmetrical ureas, regioselectivity can be influenced by the electronic properties of the substituents, with acylation often favoring the nitrogen atom attached to the more electron-withdrawing aryl group. researchgate.net

Table 1: Potential N-Alkylation and N-Acylation Reactions

Reaction TypeReagentsPotential ProductNotes
N-AlkylationAlkyl Halide (e.g., CH₃I), Solid Base (e.g., K₂CO₃), Phase Transfer CatalystN-Alkyl-(3,4-dipropoxyphenyl)ureaOvercomes the tendency for O-alkylation. justia.com
N-AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)N-Acyl-(3,4-dipropoxyphenyl)ureaIntroduces an acyl group, forming an N-acylurea. researchgate.net
Reductive AminationAldehyde (e.g., R-CHO), Trifluoroacetic Acid, Triethylsilane (Et₃SiH)N-Alkyl-(3,4-dipropoxyphenyl)ureaA one-pot method for selective mono-N-alkylation. epa.gov

The urea functional group exhibits basic properties due to the lone pairs on the nitrogen and oxygen atoms. Computational and experimental studies indicate that protonation occurs preferentially at the carbonyl oxygen atom rather than the nitrogen atoms. researchgate.net This is because oxygen protonation allows the positive charge to be delocalized through resonance over both nitrogen atoms and the oxygen, a more stable arrangement than if protonation occurred on a nitrogen, which would localize the charge.

The basicity of ureas is generally low, with calculated pKa values for the protonated species being around +1.5. researchgate.net The electronic nature of the substituents on the nitrogen atoms influences this basicity. The electron-donating nature of the dipropoxyphenyl group in this compound would be expected to slightly increase the electron density on the urea moiety, potentially making it a slightly stronger base compared to unsubstituted urea. In strongly acidic conditions, this compound will exist in its protonated form, which can influence its reactivity and solubility.

Reactions at the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two propoxy groups (-OCH₂CH₂CH₃), which are strong activating groups for electrophilic aromatic substitution. libretexts.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Given the activating nature of the two adjacent propoxy groups, the aromatic ring of this compound is highly susceptible to electrophilic attack. The positions ortho and para to the propoxy groups are electronically enriched. In this specific substitution pattern, the positions C-5 and C-6 are ortho to one propoxy group and meta to the other, while position C-2 is ortho to the other propoxy group. The directing effects of the two groups reinforce each other, strongly activating the C-2 and C-5 positions for substitution.

Halogenation: The ring can be readily halogenated (chlorinated, brominated, or iodinated) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or, due to the high activation, possibly without one. wikipedia.orgchemguide.co.uk Iodination can be achieved with I₂ and an oxidizing agent. masterorganicchemistry.com Substitution would be expected to occur primarily at the C-2 or C-5 positions.

Nitration: Nitration can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). nih.govfigshare.com This reaction introduces a nitro (-NO₂) group onto the aromatic ring, again, preferentially at the C-2 or C-5 positions. The reaction of related catechol compounds with nitrate (B79036) radicals is also a known pathway for nitration. nih.govfigshare.comnih.govacs.orgresearchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring. wikipedia.orgchemguide.co.uklibretexts.org These reactions use an alkyl halide or acyl chloride and a strong Lewis acid catalyst like AlCl₃. chemguide.co.ukyoutube.com The high reactivity of the dipropoxy-substituted ring may lead to poly-substitution, although the steric hindrance from the existing propoxy and urea groups might offer some selectivity. Acylation is generally preferred as the resulting ketone is deactivating, preventing further reactions. libretexts.orgyoutube.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentsMajor Predicted Product(s)
BrominationBr₂, FeBr₃(2-Bromo-3,4-dipropoxyphenyl)urea and/or (5-Bromo-3,4-dipropoxyphenyl)urea
NitrationHNO₃, H₂SO₄(2-Nitro-3,4-dipropoxyphenyl)urea and/or (5-Nitro-3,4-dipropoxyphenyl)urea
Friedel-Crafts AcylationCH₃COCl, AlCl₃(2-Acetyl-3,4-dipropoxyphenyl)urea and/or (5-Acetyl-3,4-dipropoxyphenyl)urea

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the aromatic ring to be electron-deficient, a condition achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. total-synthesis.comchemistrysteps.comfiveable.melibretexts.org

The this compound molecule, with its electron-donating propoxy groups, has an electron-rich aromatic ring. total-synthesis.com Therefore, it is inherently deactivated for SNAr reactions. total-synthesis.comscientificupdate.com For this compound to undergo nucleophilic substitution, it would first need to be modified. For example, if a halogen atom (a potential leaving group) and a nitro group (a strong electron-withdrawing activator) were introduced onto the ring via the electrophilic substitution reactions described above, the resulting molecule could then become a substrate for SNAr. libretexts.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound to participate in these reactions as a substrate, it must first be derivatized to introduce a suitable functional group, typically a halide (Br, I) or a triflate, onto the aromatic ring. This can be achieved through electrophilic halogenation as discussed in section 5.2.1.

Once a halogenated derivative such as (2-Bromo-3,4-dipropoxyphenyl)urea is prepared, it can undergo various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond, which could be used to synthesize biaryl structures. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.orgresearchgate.netresearchgate.net This would allow for the attachment of a second amino group to the aromatic ring of the original molecule.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.

These reactions demonstrate how initial derivatization of the aromatic ring via electrophilic substitution can open up a vast array of subsequent modifications through powerful and versatile cross-coupling chemistry.

Hydrolysis and Abiotic Degradation Pathways

The hydrolysis of phenylureas is a key degradation pathway and is significantly influenced by pH. The stability of these compounds is generally observed in neutral conditions, with degradation accelerating in acidic and basic environments.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of phenylureas is catalyzed by protons. The proposed mechanisms for this process can vary depending on the specific compound and the reaction conditions. One proposed mechanism for the acid hydrolysis of phenylureas involves an addition-elimination pathway. researchgate.net This process is initiated by the protonation of the carbonyl oxygen of the urea group, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon forms a tetrahedral intermediate. The decomposition of this intermediate then leads to the formation of 3,4-dipropoxyaniline (B1622257) and carbamic acid, with the latter being unstable and decomposing to carbon dioxide and ammonia (B1221849).

Alternatively, some studies on phenylureas suggest an A-1 mechanism, particularly in strongly acidic solutions. rsc.org In this mechanism, the protonated urea undergoes a rate-determining unimolecular dissociation to form a phenyl isocyanate intermediate and an ammonium (B1175870) ion. The isocyanate is then rapidly hydrolyzed to the corresponding carbamic acid, which subsequently decarboxylates to yield 3,4-dipropoxyaniline.

Kinetic studies on various phenylureas have shown that the rate of acid-catalyzed hydrolysis is dependent on the acid concentration. researchgate.netrsc.org The reaction rate typically increases with acidity, although at very high acid concentrations, the rate may decrease due to reduced water activity. researchgate.net

Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of a Phenylurea at Different pH Values This table presents hypothetical data based on the general behavior of phenylureas to illustrate the effect of pH on the hydrolysis rate.

pH Apparent First-Order Rate Constant (k_obs, s⁻¹)
2 1.5 x 10⁻⁷
3 1.8 x 10⁻⁸
4 2.1 x 10⁻⁹
5 2.5 x 10⁻¹⁰

Base-Catalyzed Hydrolysis Mechanisms

In alkaline media, the hydrolysis of phenylureas is facilitated by hydroxide (B78521) ions. The generally accepted mechanism is an addition-elimination pathway, analogous to the base-catalyzed hydrolysis of esters and amides. rsc.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urea, forming a tetrahedral intermediate. This intermediate then expels the 3,4-dipropoxyphenylamido group as a leaving group, which is subsequently protonated by water to form 3,4-dipropoxyaniline. The other product is carbamate (B1207046), which can be further hydrolyzed to carbonate and ammonia.

The rate of base-catalyzed hydrolysis is dependent on the hydroxide ion concentration. At moderately high pH, the reaction rate increases with increasing pH. However, at very high pH values (typically above 12), the rate may level off. This is attributed to the deprotonation of the urea nitrogen, forming an unreactive conjugate base. rsc.org

Table 2: Illustrative Hydrolysis Half-Lives of a Phenylurea under Basic Conditions This table presents hypothetical data based on the general behavior of phenylureas to illustrate the effect of pH on the hydrolysis rate.

pH Half-Life (t₁/₂, days)
9 350
10 35
11 3.5
12 0.8

Photochemical Degradation under Controlled Conditions

Potential photochemical degradation pathways for this compound could include:

Photohydrolysis: Cleavage of the urea bond to yield 3,4-dipropoxyaniline and other degradation products.

N-Dealkylation: While this compound itself is not N-alkylated on the urea moiety, this pathway is significant for many commercial phenylurea herbicides and involves the removal of alkyl groups from the terminal nitrogen.

Ring Modification: Reactions such as hydroxylation of the aromatic ring can occur.

Photo-Fries Rearrangement: This involves the migration of a substituent from the nitrogen or oxygen to the aromatic ring.

The presence of photosensitizers, such as humic substances found in natural waters, can accelerate the photochemical degradation of phenylureas.

Formation of this compound Metal Complexes or Coordination Compounds

The urea functional group contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal ions. While there is extensive literature on the coordination chemistry of urea itself with a wide range of metal ions, specific studies on the formation of metal complexes with this compound are scarce.

Based on the behavior of urea and other substituted ureas, it can be anticipated that this compound could coordinate to metal ions primarily through the carbonyl oxygen atom. The nitrogen atoms are generally less basic and less likely to coordinate, especially the nitrogen attached to the electron-withdrawing phenyl group. The formation of such complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial in characterizing the formation and structure of any potential metal complexes.

Mechanistic Investigations of Chemical Reactions Involving the Compound

Detailed mechanistic investigations of chemical reactions involving this compound are not extensively reported. However, the hydrolysis mechanisms of phenylureas have been a subject of study. Kinetic studies on phenylurea hydrolysis have provided evidence for the formation of intermediates, such as tetrahedral intermediates in addition-elimination pathways and isocyanate intermediates in A-1 mechanisms. researchgate.netrsc.org

The influence of substituents on the phenyl ring on the reaction rates has also been investigated for a range of phenylureas. Electron-donating groups, such as the dipropoxy groups in this compound, would be expected to influence the electron density of the phenyl ring and the adjacent nitrogen atom, thereby affecting the rates of both acid and base-catalyzed hydrolysis. For instance, electron-donating groups can stabilize the protonated form in acid catalysis, potentially affecting the reaction rate. In base-catalyzed hydrolysis, these groups might slightly decrease the acidity of the N-H proton, influencing the formation of the unreactive conjugate base at high pH.

Further mechanistic studies, potentially employing computational modeling alongside experimental kinetics, would be necessary to fully elucidate the specific reaction pathways and transition states for the chemical transformations of this compound.

Structure Chemical Property Relationships and Molecular Engineering

Influence of Molecular Conformation on Chemical Reactivity and Stability

The planarity of the urea (B33335) group is a subject of interest. While the urea backbone tends to be planar to maximize resonance stabilization, the bulky 3,4-dipropoxy substituents on the phenyl ring can introduce steric hindrance. This may lead to a twisted conformation where the phenyl ring is not coplanar with the urea group. Computational studies on similar phenylureas suggest that the lowest energy conformation is often a trans isomer with a syn geometry. acs.orgnih.gov The degree of this twist, represented by the dihedral angle between the phenyl ring and the urea plane, can impact the overlap of p-orbitals, thereby affecting the electronic communication between the aromatic ring and the urea moiety. A more planar conformation would enhance conjugation, influencing the electron density distribution and, consequently, the reactivity of both the ring and the urea group.

Rotation around the C(aryl)-N bond is a key conformational freedom. The energy barrier for this rotation in phenylurea is relatively low, suggesting that at room temperature, multiple conformations may exist in equilibrium. acs.orgnih.gov However, the presence of the two propoxy groups in the 3 and 4 positions could increase this rotational barrier due to steric interactions with the urea's N-H protons and the carbonyl oxygen. This restricted rotation can lock the molecule into specific conformations, which may either shield or expose reactive sites, thus modulating its chemical reactivity. For instance, a conformation that sterically hinders the approach of a reactant to the urea's nitrogen or carbonyl group would decrease its reactivity in reactions such as hydrolysis or condensation.

Electronic Effects of Substituents on the Urea Moiety and Aromatic Ring on Reactivity

The electronic properties of the propoxy groups and the urea moiety significantly influence the reactivity of (3,4-Dipropoxyphenyl)urea. Alkoxy groups, such as the propoxy groups present here, are generally considered electron-donating groups (EDGs). wikipedia.orglibretexts.org They exert a +M (mesomeric) or +R (resonance) effect by donating their lone pair of electrons from the oxygen atom to the aromatic ring's π-system. libretexts.orglibretexts.org This increases the electron density of the phenyl ring, particularly at the ortho and para positions relative to the substituents. libretexts.org

This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution reactions. wikipedia.orglumenlearning.com The urea substituent itself is also an activating group, further enhancing the ring's reactivity. The combined electron-donating effects of the two propoxy groups and the urea moiety make the aromatic ring of this compound significantly more activated towards electrophiles compared to unsubstituted benzene (B151609).

Role of Hydrogen Bonding Capabilities in Self-Assembly and Intermolecular Interactions

The urea functionality is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.comnih.gov This dual nature allows this compound molecules to form strong and directional intermolecular hydrogen bonds, leading to self-assembly into well-ordered supramolecular structures. mdpi.com

In the solid state, diaryl ureas often form one-dimensional tapes or chains through a bifurcated N-H···O hydrogen bond, creating a characteristic α-network. acs.orgresearchgate.netacs.org This robust hydrogen-bonding network contributes to the crystalline packing and thermal stability of the compound. The presence of the bulky propoxy groups may influence the packing arrangement, potentially leading to different polymorphic forms with distinct physical properties.

In solution, the hydrogen bonding capabilities of this compound are crucial for its interactions with solvent molecules and other solutes. In non-polar solvents, self-association through hydrogen bonding is more likely to occur, leading to the formation of dimers or larger aggregates. In polar, protic solvents, the urea group will form hydrogen bonds with the solvent molecules, which can compete with and disrupt self-assembly. The ability to form strong hydrogen bonds is a key factor in the design of urea-based receptors for molecular recognition and in the development of self-healing materials. nih.govnih.gov

Correlation of Molecular Structure with Abiotic Chemical Stability under Various Environmental Conditions

The abiotic chemical stability of this compound is influenced by its molecular structure and the environmental conditions to which it is exposed, such as pH, temperature, and UV radiation. Phenylurea herbicides, a class of compounds to which this compound is structurally related, are generally stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4-10. oup.com

However, under more extreme conditions, degradation can occur. The urea linkage is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield 3,4-dipropoxyaniline (B1622257) and isocyanic acid (which would further decompose). The rate of hydrolysis is dependent on the pH and temperature. The electron-donating nature of the dipropoxy-substituted phenyl ring may slightly influence the rate of hydrolysis compared to unsubstituted phenylurea.

Principles for Designing Chemical Modifications to Tune Reactivity or Assembly Behavior

The structure of this compound can be systematically modified to tune its chemical reactivity and self-assembly behavior. The following principles can guide the design of such modifications:

Modifying Electronic Properties: To alter the reactivity of the aromatic ring, the electronic nature of the substituents can be changed. Replacing the electron-donating propoxy groups with electron-withdrawing groups (EWGs) such as halogens, nitro groups, or cyano groups would decrease the electron density of the ring, making it less susceptible to electrophilic attack. longdom.orgmasterorganicchemistry.com Conversely, introducing additional activating groups would further enhance its reactivity.

Altering Steric Hindrance: The size and position of the substituents can be modified to control steric access to reactive sites. Introducing bulkier alkyl chains in place of the propoxy groups could further hinder the approach of reactants to the urea moiety or the aromatic ring. This can be a strategy to enhance the kinetic stability of the molecule.

Tuning Hydrogen Bonding: The self-assembly behavior can be tuned by modifying the hydrogen-bonding capabilities of the urea group. N-alkylation or N-arylation of one or both of the urea nitrogens would reduce the number of hydrogen bond donors, thereby disrupting the formation of the typical urea tape structure. mdpi.com Introducing additional hydrogen bonding sites elsewhere in the molecule could lead to the formation of more complex, multi-dimensional supramolecular architectures.

Introducing Functional Groups for Specific Interactions: Specific functional groups can be incorporated to direct the assembly process or to introduce new functionalities. For example, introducing a charged group could enable pH-responsive self-assembly. Attaching a photoresponsive moiety could allow for light-controlled assembly and disassembly.

A summary of these design principles and their expected effects is presented in the table below.

Design PrincipleChemical Modification ExampleExpected Effect on Reactivity/Assembly
Modifying Electronic Properties Replace propoxy groups with nitro groupsDecrease aromatic ring reactivity towards electrophiles
Introduce an additional methoxy (B1213986) groupIncrease aromatic ring reactivity towards electrophiles
Altering Steric Hindrance Replace propoxy groups with tert-butoxy (B1229062) groupsIncrease steric hindrance around the urea moiety, potentially decreasing its reactivity
Tuning Hydrogen Bonding N-methylation of one urea nitrogenDisrupts the N-H···O hydrogen bonding network, altering self-assembly
Introducing Functional Groups Add a carboxylic acid group to the phenyl ringIntroduce pH-responsive self-assembly and additional hydrogen bonding sites

By applying these principles, new derivatives of this compound can be rationally designed with tailored properties for specific applications in materials science, supramolecular chemistry, and medicinal chemistry. nih.govmdpi.com

Potential Applications in Non Biological Chemical Sciences and Materials

Supramolecular Chemistry and Self-Assembled Systems

The capacity of the urea (B33335) moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is central to its role in supramolecular chemistry. This dual nature allows for the formation of predictable and robust one-dimensional hydrogen-bonded networks, which are fundamental to the construction of larger, self-assembled systems.

The self-assembly of (3,4-Dipropoxyphenyl)urea molecules via intermolecular hydrogen bonding between the urea groups can lead to the formation of extended, fibrous structures. In suitable solvents, these fibers can entangle to create a three-dimensional network, resulting in the formation of a supramolecular gel. The propoxy chains on the phenyl ring would play a crucial role in modulating the solubility of the molecule and influencing the packing of the self-assembled fibers, thereby affecting the properties of the resulting gel.

Furthermore, the rigid core provided by the diaryl urea structure, combined with the flexible propoxy chains, suggests a potential for liquid crystalline behavior. By carefully controlling the temperature, it is conceivable that this compound could exhibit mesophases, where the molecules possess a degree of orientational order. The formation of such phases would be driven by a combination of the directional hydrogen bonding of the urea groups and the anisotropic shape of the molecule.

The urea functional group is a well-established motif for the recognition of anionic and neutral guest species. The two N-H groups of this compound can act as a binding site for anions with complementary geometries, such as carboxylates or phosphates, through hydrogen bonding interactions. The dipropoxyphenyl moiety would serve as a structural backbone and could be further functionalized to create more complex host molecules with tailored binding cavities. This would enable the specific recognition and sensing of target guest molecules.

Organic Catalysis and Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The hydrogen-bonding capability of the urea group makes it a prime candidate for use in this area.

This compound has the potential to act as a hydrogen bond donor catalyst. By forming hydrogen bonds with a substrate, it can activate the substrate towards a nucleophilic attack. For instance, it could catalyze reactions such as the Michael addition or the Friedel-Crafts reaction by coordinating to an electrophile and increasing its reactivity. The propoxy groups could influence the catalyst's solubility in various organic solvents and subtly tune its electronic properties, thereby affecting its catalytic activity.

While a potent organocatalyst in its own right, the urea moiety can also be incorporated into larger molecular frameworks to serve as a ligand for metal-catalyzed reactions. The oxygen and nitrogen atoms of the urea group in this compound could potentially coordinate to a metal center. More commonly, the phenyl rings could be functionalized with other coordinating groups to create bidentate or polydentate ligands. The urea group would then be positioned to influence the reaction environment around the metal center through secondary interactions, such as hydrogen bonding with substrates or intermediates, potentially leading to enhanced selectivity and reactivity.

Advanced Materials Science

Polymer Additives and Modifiers

Urea derivatives are recognized for their role as thermal stabilizers in polymers like PVC. They can interact with degradation products, thereby preventing discoloration and maintaining the polymer's structural integrity. While no studies specifically document the use of this compound for this purpose, its fundamental structure suggests it could potentially exhibit similar stabilizing effects. The dipropoxy substituents on the phenyl ring might influence its solubility and compatibility with different polymer matrices.

Components in Functional Coatings and Films for Specific Chemical Properties

Polyurea coatings, formed from the reaction of isocyanates and amines, are known for their durability and resistance. While this compound is not a direct precursor to polyurea, its structure could be incorporated into coating formulations to impart specific properties. The aromatic rings and the potential for hydrogen bonding could contribute to the coating's mechanical strength and adhesion. The propoxy groups might enhance hydrophobicity, leading to water-repellent surfaces.

Chemical Sensors

The urea moiety is a well-established functional group in the design of chemical sensors due to its ability to act as a hydrogen bond donor and acceptor. This allows for the recognition of specific analytes. In principle, this compound could be investigated as a component in sensors for non-biological analytes. The electronic properties of the substituted phenyl ring could be modulated upon binding to a target molecule, leading to a detectable signal. However, no such sensor applications for this specific compound have been reported.

Environmental Chemistry (Abiotic Processes)

Chemical Fate and Transformation in Water and Soil Systems

Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate temperature and pH conditions (pH 4-10). oup.com This suggests that abiotic hydrolysis is not a primary degradation pathway for the core phenylurea structure in typical environmental compartments. oup.com The transformation of these compounds in soil and water is often dominated by microbial activity. oup.comnih.gov

Photolytic and Hydrolytic Stability in Model Environmental Systems

Photochemical degradation can occur when phenylurea compounds are exposed to sunlight. oup.com This process can lead to partial degradation, creating various transformation products. oup.comresearchgate.netnih.gov The specific photolytic behavior of this compound would depend on its UV absorption spectrum and the quantum yield of the photochemical reactions.

Regarding hydrolysis, the urea bond itself is generally stable. researchgate.net The rate of hydrolysis can be influenced by pH and temperature, with more extreme conditions potentially leading to cleavage of the amide bonds. The complete hydrolysis of urea yields ammonia (B1221849) and carbon dioxide, a process that is significantly accelerated by the enzyme urease in biological systems. nih.govelifesciences.org In abiotic environmental systems, the rate of hydrolysis for a stable compound like this compound is expected to be slow.

Advanced Analytical Methodologies for Research and Quantification Non Clinical

Chromatographic Separation Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, making them ideal for assessing the purity of newly synthesized compounds like (3,4-Dipropoxyphenyl)urea and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection is a primary tool for the analysis of substituted ureas. The aromatic nature of this compound allows for sensitive detection by UV spectrophotometry, while mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation patterns. For purity assessment, a sample of the synthesized compound is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of impurities. The relative peak area of the main compound compared to any impurity peaks provides a quantitative measure of purity. During synthesis, HPLC-UV/MS can be used to monitor the consumption of starting materials and the formation of the product in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While many phenylurea compounds can be thermally unstable, careful optimization of GC conditions, such as lower injection temperatures, can minimize degradation. For less volatile compounds or to improve chromatographic behavior, derivatization may be employed. GC-MS offers excellent separation efficiency and provides mass spectra that can be compared against libraries for compound identification.

Table 1: Hypothetical HPLC-UV Purity Analysis of a this compound Synthesis Batch
Peak No.Retention Time (min)Peak AreaArea %Identity
12.5415,7890.35Starting Material 1
23.129,8650.22Starting Material 2
35.894,450,67899.12This compound
47.2113,4560.31Unknown Impurity

Capillary Electrophoresis for High-Resolution Separations of Related Chemical Species

Capillary electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of charged and polar compounds. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.

CE is particularly valuable for separating closely related chemical species, such as isomers or degradation products of this compound that may be difficult to resolve by HPLC. The high-resolution capability of CE can provide a more accurate assessment of sample purity and stability.

Table 2: Hypothetical MEKC-CE Analysis for Isomeric Purity of this compound
AnalyteMigration Time (min)Corrected Peak AreaArea %
(2,3-Dipropoxyphenyl)urea8.45Not Detected-
This compound9.121,234,56799.8
(3,5-Dipropoxyphenyl)urea9.312,4680.2

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

Spectrophotometric methods provide a rapid and cost-effective means for the quantitative analysis of this compound in various research matrices, such as reaction mixtures or environmental samples. These methods are based on the principle that the compound absorbs light at a specific wavelength.

For UV-Visible spectrophotometry, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of a chromophore, the substituted phenyl ring in this case, makes UV spectrophotometry a suitable technique. For complex matrices where direct measurement is hindered by interfering substances, derivatization reactions that produce a colored product with a unique absorption maximum can be employed to enhance selectivity and sensitivity.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for Quantification of this compound
Standard Concentration (µg/mL)Absorbance at λmax
1.00.098
2.50.245
5.00.491
7.50.736
10.00.982
Sample X0.615

Development of Reference Standards and Certified Reference Materials for Chemical Research

The availability of high-purity reference standards is a prerequisite for accurate and reproducible analytical measurements. For a novel research compound like this compound, a reference standard must be synthesized and thoroughly characterized.

The development of a reference standard involves several key steps:

Synthesis and Purification: A batch of this compound is synthesized and purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.

Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Purity Determination: The purity of the reference standard is determined using high-resolution analytical methods like HPLC-UV and GC-MS, often by a mass balance approach.

Certification: A Certified Reference Material (CRM) is a reference standard that has its property values and associated uncertainties certified by a recognized body. The development of a CRM for this compound would involve rigorous testing and statistical analysis to establish a certified purity value.

The availability of a well-characterized reference standard for this compound is crucial for the validation of analytical methods and for ensuring the consistency and reliability of research findings across different laboratories.

Conclusion and Future Research Directions

Summary of Key Academic Findings on the Fundamental Chemistry of (3,4-Dipropoxyphenyl)urea

While specific academic literature solely dedicated to this compound is limited, a wealth of information on analogous N,N'-diaryl ureas allows for a comprehensive understanding of its likely chemical behavior. The fundamental chemistry of this compound is dictated by the electronic and steric effects of the 3,4-dipropoxy substitution on the phenyl ring and the hydrogen-bonding capabilities of the urea (B33335) moiety.

The urea functional group is a powerful hydrogen-bond donor and acceptor, a characteristic that governs much of the chemistry of these molecules. nih.gov This dual nature allows for the formation of strong and directional intermolecular hydrogen bonds, leading to the self-assembly of these molecules into well-ordered supramolecular structures. nih.gov The presence of the dipropoxy groups on the phenyl ring influences the electronic nature of the aromatic system and can impact the acidity of the N-H protons of the urea, thereby modulating the strength of these hydrogen bonds.

From a synthetic standpoint, the preparation of unsymmetrical diaryl ureas like this compound can be achieved through several established methods. A common approach involves the reaction of an amine with an isocyanate. nih.gov More contemporary methods aim to avoid the use of hazardous isocyanates and phosgene (B1210022), employing alternative strategies such as the coupling of amides and amines using hypervalent iodine reagents or palladium-catalyzed C-N cross-coupling reactions. mdpi.commit.edu

The structural conformation of N,N'-diaryl ureas has been a subject of extensive study. Spectroscopic and crystallographic analyses of related compounds have provided insights into the rotational barriers around the C-N bonds and the relative orientations of the aryl rings. nih.gov These conformational preferences are crucial in determining the packing of these molecules in the solid state and their ability to form predictable supramolecular assemblies. nih.gov

Below is a data table summarizing the key chemical properties of this compound based on computational predictions and data from analogous compounds.

PropertyValue
Molecular FormulaC₁₇H₂₈N₂O₃
Molecular Weight320.42 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count7

Unresolved Challenges and Open Questions in its Synthetic, Mechanistic, and Supramolecular Chemistry

Despite the general understanding of diaryl urea chemistry, several challenges and open questions remain, particularly for unsymmetrical derivatives like this compound.

In the realm of synthesis , a primary challenge lies in the development of highly efficient, selective, and environmentally benign methods for the preparation of unsymmetrical ureas. mdpi.comrsc.org While progress has been made in avoiding toxic reagents like phosgene, the substrate scope and functional group tolerance of newer methods can still be limited. mdpi.commit.edu Achieving high yields and simplifying purification processes for unsymmetrically substituted diaryl ureas remain active areas of research. tandfonline.com

From a mechanistic perspective, a deeper understanding of the reaction pathways in modern synthetic methods is needed. For instance, in palladium-catalyzed C-N coupling reactions for urea synthesis, the precise nature of the catalytic cycle and the factors controlling selectivity are not fully elucidated for all substrate combinations. mit.edu Similarly, for reactions involving in-situ generation of isocyanates, a more detailed mechanistic picture would aid in optimizing reaction conditions and expanding their applicability. rsc.org

The supramolecular chemistry of this compound presents a fascinating area for investigation. Key unresolved questions include:

How do the flexible propoxy chains influence the solid-state packing and the resulting supramolecular architecture?

Can this compound form different polymorphic crystal structures, and how would this affect its physical properties?

What is the extent of intramolecular versus intermolecular hydrogen bonding, and how does this balance dictate the self-assembly process?

Can this molecule act as an effective organogelator, and what are the properties of the resulting gels? nih.gov

Answering these questions would provide valuable insights into the rational design of functional materials based on this and related urea derivatives.

Outlook for Future Research in Synthesis, Chemical Mechanisms, and Non-Biological Applications

The future of research on this compound and its analogs is promising, with potential advancements in several key areas.

Synthesis and Chemical Mechanisms:

Future synthetic efforts will likely focus on the development of catalytic and atom-economical methods for the preparation of unsymmetrical diaryl ureas. This includes the exploration of novel catalysts for C-N bond formation and the use of greener solvents and reaction conditions. mdpi.commit.edu Detailed kinetic and computational studies will be crucial in unraveling the intricate mechanisms of these new reactions, enabling their rational optimization. mdpi.com

Non-Biological Applications:

The rich supramolecular chemistry of diaryl ureas opens up a wide range of possibilities for non-biological applications. Future research could explore the use of this compound and its derivatives in:

Supramolecular Polymers and Materials: The ability of ureas to form strong, directional hydrogen bonds makes them excellent building blocks for supramolecular polymers. nih.govreading.ac.uk Research could focus on creating materials with tunable mechanical and thermal properties.

Organocatalysis: The urea moiety can act as a hydrogen-bond donor catalyst for various organic transformations. nih.gov The specific substitution pattern of this compound could be exploited to design catalysts with unique selectivity.

Anion Recognition and Sensing: The electron-deficient N-H protons of the urea group can interact with anions. This property could be harnessed to develop sensors for environmentally or industrially relevant anions.

Liquid Crystals: The rigid core and flexible side chains of this compound suggest potential applications in the field of liquid crystals, where molecular shape and intermolecular interactions are paramount.

The following table outlines potential research directions and their expected outcomes:

Research AreaPotential FocusExpected Outcome
Synthesis Green catalytic methodsMore sustainable and efficient production of unsymmetrical ureas.
Mechanisms In-depth kinetic and computational studiesA clearer understanding of reaction pathways, leading to better control over selectivity and yield.
Materials Science Development of supramolecular polymers and gelsNew materials with tailored properties for various applications.
Catalysis Design of urea-based organocatalystsNovel and selective catalysts for organic synthesis.

Broader Implications for Urea Chemistry and Related Chemical Structures in Pure and Applied Sciences

The study of specific molecules like this compound contributes to the broader understanding of urea chemistry and its implications across various scientific disciplines. The principles of hydrogen bonding, self-assembly, and synthetic methodology explored in the context of this molecule are transferable to a vast array of other chemical structures.

In pure science , research on diaryl ureas continues to deepen our fundamental understanding of non-covalent interactions and their role in directing molecular assembly. nih.gov This knowledge is crucial for the development of crystal engineering, where the goal is to design solids with predictable structures and properties. dergipark.org.tr

In applied sciences , the versatility of the urea scaffold is widely recognized. In medicinal chemistry, diaryl ureas are a key structural motif in a number of approved drugs, particularly as kinase inhibitors in cancer therapy. mdpi.comnih.govnih.gov The insights gained from studying the fundamental chemistry of new urea derivatives can inform the design of future therapeutic agents. nih.govacs.org In materials science, urea-based compounds are being investigated for applications ranging from self-healing polymers to supramolecular adhesives. researchgate.net

The ongoing exploration of the synthesis, properties, and applications of diverse urea derivatives, including this compound, will undoubtedly continue to fuel innovation in both fundamental and applied chemical sciences. The ability to precisely control the structure and function of these molecules holds immense potential for addressing challenges in areas from catalysis to advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dipropoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,4-dipropoxyaniline with a urea precursor (e.g., via reaction with phosgene equivalents or carbamoyl chlorides). Solvent selection (polar aprotic solvents like DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Evidence from analogous urea compounds suggests that base catalysts (e.g., triethylamine) improve yield by neutralizing HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product.

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and urea linkage integrity.
  • FTIR to validate N-H (urea) and C=O stretches (1600–1700 cm⁻¹).
  • DSC/TGA to assess thermal stability and decomposition thresholds (e.g., melting points above 150°C indicate suitability for high-temperature applications) .
  • HPLC-MS for purity analysis (≥95% purity recommended for biological assays).

Q. What solvent systems are compatible with this compound for in vitro studies?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (10–20 mM stock solutions). For aqueous buffers, use co-solvents like ethanol (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without inducing aggregation. Stability studies (pH 4–9, 37°C) should precede biological testing to confirm integrity over 24–48 hours .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, metabolite interference). Implement:

  • Dose-response validation across multiple models (primary cells vs. immortalized lines).
  • Metabolite profiling (LC-MS) to rule out off-target effects from degradation products.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanism .

Q. What computational strategies are effective in predicting the pharmacodynamic interactions of this compound?

  • Methodological Answer : Combine:

  • Molecular docking (AutoDock Vina, Glide) to map binding poses against target proteins (e.g., kinases or GPCRs).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models trained on urea derivatives to predict ADMET properties (e.g., logP, CYP inhibition) .

Q. How should researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-HRMS to identify degradation products (e.g., hydrolysis of propoxy groups or urea cleavage).
  • Isotope labeling (¹⁴C or deuterium) to trace metabolic pathways in hepatocyte models .

Data Contradiction & Validation

Q. What statistical frameworks are appropriate for reconciling variability in IC₅₀ values across studies?

  • Methodological Answer : Apply:

  • Meta-analysis using random-effects models to account for inter-study heterogeneity.
  • Bland-Altman plots to visualize agreement between assay platforms.
  • Bayesian hierarchical modeling to estimate "true" effect sizes while incorporating measurement uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.